molecular formula C22H23Br2N3O3 B4862335 2-[2,5-Dibromo-3-methyl-6-(propan-2-YL)phenoxy]-N'-[(3Z)-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

2-[2,5-Dibromo-3-methyl-6-(propan-2-YL)phenoxy]-N'-[(3Z)-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

Cat. No.: B4862335
M. Wt: 537.2 g/mol
InChI Key: PUQZAZINURGCOG-UHFFFAOYSA-N
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Description

2-[2,5-Dibromo-3-methyl-6-(propan-2-YL)phenoxy]-N’-[(3Z)-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes brominated phenoxy and indole moieties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,5-Dibromo-3-methyl-6-(propan-2-YL)phenoxy]-N’-[(3Z)-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple stepsThe subsequent steps involve the formation of the indole moiety and the final coupling with acetohydrazide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2,5-Dibromo-3-methyl-6-(propan-2-YL)phenoxy]-N’-[(3Z)-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenoxy compounds .

Scientific Research Applications

2-[2,5-Dibromo-3-methyl-6-(propan-2-YL)phenoxy]-N’-[(3Z)-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,5-Dibromo-3-methyl-6-(propan-2-YL)phenoxy]-N’-[(3Z)-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The brominated phenoxy and indole moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2,5-Dibromo-3-methyl-6-(propan-2-YL)phenoxy]-N’-[(3Z)-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide lies in its combined brominated phenoxy and indole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Br2N3O3/c1-11(2)17-15(23)9-13(4)18(24)21(17)30-10-16(28)25-26-19-14-8-6-7-12(3)20(14)27(5)22(19)29/h6-9,11,29H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQZAZINURGCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2C)O)N=NC(=O)COC3=C(C(=CC(=C3C(C)C)Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2,5-Dibromo-3-methyl-6-(propan-2-YL)phenoxy]-N'-[(3Z)-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[2,5-Dibromo-3-methyl-6-(propan-2-YL)phenoxy]-N'-[(3Z)-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-[2,5-Dibromo-3-methyl-6-(propan-2-YL)phenoxy]-N'-[(3Z)-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-[2,5-Dibromo-3-methyl-6-(propan-2-YL)phenoxy]-N'-[(3Z)-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-[2,5-Dibromo-3-methyl-6-(propan-2-YL)phenoxy]-N'-[(3Z)-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
Reactant of Route 6
2-[2,5-Dibromo-3-methyl-6-(propan-2-YL)phenoxy]-N'-[(3Z)-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

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